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Compound of Interest

3-[(Dimethylamino)methyl]-5-
Compound Name:

methylaniline
CAS No.: 884341-48-4
Cat. No.: B1375473

Get Quote

Executive Summary

Target Molecule: 3-[(Dimethylamino)methyl]-5-methylaniline CAS Registry Number:
1019132-94-3 Molecular Formula: Ci0H16N2 Molecular Weight: 164.25 g/mol

This technical guide details the synthesis and characterization of 3-
[(Dimethylamino)methyl]-5-methylaniline, a critical pharmacophore used in the development
of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso). The
molecule serves as the solvent-exposed "tail" in kinase inhibitors, providing essential solubility
and binding interactions within the ATP-binding pocket.

The protocol outlined below utilizes a robust, scalable 3-step synthetic route starting from
commercially available 3,5-dimethylnitrobenzene. This route is preferred in industrial process
chemistry for its cost-efficiency compared to reductive amination routes starting from expensive
aldehydes.

Retrosynthetic Analysis
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To design a high-yield synthesis, we disconnect the target molecule at the functional groups
most susceptible to late-stage introduction.

Strategic Disconnections:

+ Amine (Aniline) Formation: The aromatic amine is best generated via reduction of a nitro
precursor to avoid oxidation issues during earlier steps.

¢ Benzylic Amine Formation: The dimethylamino group is introduced via nucleophilic
substitution on a benzylic halide.

¢ Benzylic Halide: Generated via radical halogenation of the methyl group.

Starting Material: 3,5-Dimethylnitrobenzene

Radical Bromination

Precursor 2: 1-(Bromomethyl)-3-methyl-5-nitrobenzene

-N Bond Formation (SN2)

Precursor 1: N,N,3-trimethyl-5-nitrobenzylamine

itro Reduction (FGI)

Target: 3-[(Dimethylamino)methyl]-5-methylaniline

Click to download full resolution via product page

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back
to the xylene derivative.

Detailed Experimental Protocol
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Stage 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective mono-bromination of 3,5-dimethylnitrobenzene. Critical Quality Attribute
(CQA): Controlling the ratio of mono-bromo vs. di-bromo products.

» Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN
(0.05 €eq).

o Solvent: Acetonitrile (ACN) or CCla (historical, now avoided due to toxicity). ACN is preferred
for green chemistry compliance.

Protocol:

Charge a reaction vessel with 3,5-dimethylnitrobenzene (15.1 g, 100 mmol) and anhydrous
Acetonitrile (150 mL).

e Add N-Bromosuccinimide (18.7 g, 105 mmol) and Azobisisobutyronitrile (AIBN, 0.82 g, 5
mmol).

o Degas: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (radical
scavenger).

e Heat the mixture to reflux (80-82°C) for 4—-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or
HPLC.[1]

e Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
o Concentrate the filtrate under reduced pressure.

 Purification: Recrystallize from heptane/ethanol or perform flash chromatography if high
purity is required immediately.

o Target Intermediate: 1-(bromomethyl)-3-methyl-5-nitrobenzene.

Stage 2: Nucleophilic Substitution (Amination)

Objective: Displacement of the bromide with dimethylamine.
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» Reagents: Stage 1 Bromide (1.0 eq), Dimethylamine (2.0 M in THF or 40% agq. solution, 3.0
eq), K2COs (2.0 eq).

e Solvent: THF or DMF.

Protocol:

o Dissolve the benzyl bromide intermediate (23.0 g, 100 mmol) in THF (200 mL).
e Cool to 0°C. Add K2COs (27.6 g, 200 mmol).

e Dropwise add Dimethylamine solution (150 mL of 2.0 M in THF, 300 mmol). Caution:
Exothermic.

» Allow to warm to room temperature and stir for 12 hours.

o Workup: Filter inorganic salts. Concentrate the filtrate.

 Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL).
o Wash the organic layer with Brine, dry over NazSOa4, and concentrate.

o Target Intermediate: N,N,3-trimethyl-5-nitrobenzylamine.

Stage 3: Nitro Reduction (Chemoselective)

Objective: Reduction of the nitro group to the aniline without cleaving the benzylic amine.
¢ Method: Iron/Ammonium Chloride (Bechamp Reduction) or Catalytic Hydrogenation.

o Selected Method: Pd/C Hydrogenation (Cleanest profile).

Protocol:

 Dissolve the nitro-amine intermediate (19.4 g, 100 mmol) in Methanol (200 mL).

e Add 10% Pd/C catalyst (1.0 g, ~5 wt% loading).

e Hydrogenation: Place under Hz atmosphere (balloon pressure or 30 psi in a Parr shaker).
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Stir at room temperature for 4-8 hours. Monitor consumption of starting material by LC-MS.
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.
Concentrate the filtrate to yield the crude aniline.

Final Purification: Distillation under high vacuum or conversion to the HCI salt for
crystallization.

Reaction Workflow Diagram
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Figure 2: Step-by-step reaction workflow from starting material to final aniline.

Characterization & Data Analysis

To validate the synthesis, the following analytical data must be confirmed.

_

Parameter Value /| Range Notes

) Pale yellow oil or low-melting Darkens upon air exposure
Physical State i —
solid (oxidation).

Estimated based on similar

Boiling Point ~140-145°C @ 0.5 mmHg -
anilines.
Overall Yield 55% - 65% Calculated over 3 steps.[2]
) Required for pharmaceutical
Purity (HPLC) >98.5%

use.[1]
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Spectroscopic Data (Expected)
IH NMR (400 MHz, DMSO-ds):

0 6.45 (s, 1H): Aromatic proton (between methyl and amine).

0 6.38 (s, 1H): Aromatic proton (between amine and CHzNMez2).

0 6.30 (s, 1H): Aromatic proton (between methyl and CH2NMez2).

0 4.95 (br s, 2H): -NH:z protons (Exchangeable with D20).

0 3.25 (s, 2H): Ar-CH2-N (Benzylic methylene).

0 2.15 (s, 3H): Ar-CHs (Methyl group).

0 2.10 (s, 6H): -N(CHs)2 (Dimethylamino group).
Mass Spectrometry (ESI+):
o [M+H]*: 165.13 m/z.

o Fragmentation: Loss of -N(CHs)2 (45 Da) is common in MS/MS.

Safety & Troubleshooting (E-E-A-T)
Critical Safety Controls

e Benzyl Bromide (Step 1 Intermediate): This compound is a potent lachrymator (tear gas
agent). All operations involving the crude bromide must be performed in a well-ventilated
fume hood. Glassware should be rinsed with a dilute alcoholic amine solution to quench
residues before removal from the hood.

» Exotherm Control (Step 2): The addition of dimethylamine to the bromide is exothermic.
Temperature control (0°C) is vital to prevent polymerization or "runaway" reactions.

e Genotoxic Impurities (GTIs): Unreacted alkyl halides (Step 1 intermediate) are potential
genotoxins. The final step (hydrogenation) usually debrominates trace impurities, but
rigorous QC (Limit of Quantitation < 10 ppm) is required for drug substances.
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Troubleshooting Guide

e Problem: Low yield in Step 1 (Bromination).

o Cause: Old NBS or wet solvent.

o Fix: Recrystallize NBS from water (dry thoroughly) and distill ACN over P20s.
e Problem: Formation of dimer in Step 2.

o Cause: High concentration of benzyl bromide relative to amine.

o Fix: Ensure high dilution and slow addition of the bromide to the amine excess, rather than
vice versa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Process Chemistry Guide: Synthesis of 3-
[(Dimethylamino)methyl]-5-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1375473/docs#process-chemistry-guide-synthesis-
of-3-dimethylamino-methyl-5-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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